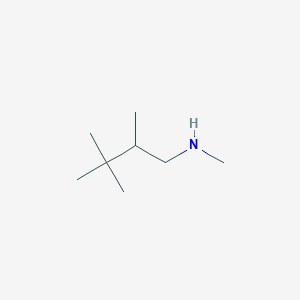

Methyl(2,3,3-trimethylbutyl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H19N |

|---|---|

Molecular Weight |

129.24 g/mol |

IUPAC Name |

N,2,3,3-tetramethylbutan-1-amine |

InChI |

InChI=1S/C8H19N/c1-7(6-9-5)8(2,3)4/h7,9H,6H2,1-5H3 |

InChI Key |

DQODAOLMFSZRFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

N,2,3,3-Tetramethylbutan-1-amine: Structural Analysis, Synthesis, and Pharmacological Relevance

This guide provides an in-depth technical analysis of N,2,3,3-tetramethylbutan-1-amine , a sterically hindered secondary amine with significant relevance in pharmacological metabolic studies and organic synthesis.

Executive Summary & Compound Identity

N,2,3,3-tetramethylbutan-1-amine (also known as N-desmethylpenbutamine ) is a secondary aliphatic amine characterized by a highly branched carbon backbone. Structurally, it consists of a butane chain substituted with a tert-butyl group at the C3 position and a methyl group at the C2 position, terminating in an N-methylated primary amine.

In drug development, this compound is primarily identified as the active N-demethylated metabolite of Penbutamine , a ganglionic blocking agent used historically for hypertension. Its steric bulk and chirality make it a valuable probe for studying steric effects in enzymatic N-dealkylation and receptor binding affinity.

Chemical Identity Table

| Property | Data |

| IUPAC Name | N,2,3,3-tetramethylbutan-1-amine |

| Common Synonym | N-Desmethylpenbutamine |

| CAS Registry Number | Not widely listed; related to 3733-36-6 (Parent) |

| Molecular Formula | |

| Molecular Weight | 129.24 g/mol |

| Chirality | Yes (C2 position) |

| Appearance | Colorless liquid (Standard conditions) |

| Predicted Boiling Point | 145°C - 155°C (at 760 mmHg) |

| Predicted pKa | ~10.5 (Typical for hindered secondary amines) |

Structural Analysis & Physicochemical Properties[1]

Steric Architecture

The molecule exhibits significant steric congestion due to the adjacent quaternary carbon (C3, tert-butyl group) and the tertiary carbon (C2).

-

Backbone: The 2,3,3-trimethylbutane skeleton (often called "triptane" skeleton derivative) creates a hydrophobic "tail" that is resistant to metabolic oxidation.

-

Amine Environment: The nitrogen atom is secondary (

). While the nitrogen itself has a lone pair available for protonation, the bulky alkyl tail (

Chirality

The C2 carbon is a stereocenter, attached to four distinct groups:

-

Hydrogen

-

Methyl group

-

tert-Butyl group

-

(Methylamino)methyl group

Consequently, N,2,3,3-tetramethylbutan-1-amine exists as two enantiomers (

Synthesis Methodologies

Two primary pathways are established for the synthesis of this compound: Reductive Amination (preferred for scale) and Amide Reduction .[2]

Protocol A: Reductive Amination (Industrial Standard)

This method utilizes 2,3,3-trimethylbutanal and methylamine. It is favored for its atom economy and scalability.

Reagents:

-

Precursor: 2,3,3-Trimethylbutanal (Triptanal)

-

Amine Source: Methylamine (33% in EtOH or THF)

-

Reducing Agent: Sodium Triacetoxyborohydride (

) or Hydrogen/Pd-C -

Solvent: Dichloromethane (DCM) or Methanol

Step-by-Step Methodology:

-

Imine Formation: Charge a reaction vessel with 2,3,3-trimethylbutanal (1.0 eq) and DCM. Cool to 0°C. Add Methylamine (1.2 eq) dropwise. Stir for 2 hours to form the intermediate imine (Schiff base). Note: Magnesium sulfate may be added to sequester water and drive equilibrium.

-

Reduction: Add

(1.5 eq) in portions over 30 minutes. The mild nature of this reductant prevents the reduction of the aldehyde prior to imine formation. -

Quenching: Stir at room temperature for 12 hours. Quench with saturated

. -

Isolation: Extract with DCM (

). Wash organic layer with brine, dry over -

Purification: Distillation under reduced pressure is required due to the volatility of the amine.

Protocol B: Reduction of N-Methyl Amide

Used when the carboxylic acid precursor (2,3,3-trimethylbutanoic acid) is more available.

-

Amide Coupling: React 2,3,3-trimethylbutanoic acid with methylamine using EDC/HOBt to yield N-methyl-2,3,3-trimethylbutanamide.

-

Reduction: Reduce the amide using Lithium Aluminum Hydride (

) in dry THF under reflux for 4 hours. -

Workup: Fieser workup (Water, 15% NaOH, Water) to remove aluminum salts, followed by extraction and distillation.

Visualization: Synthesis Pathways

Figure 1: Dual synthetic pathways for N,2,3,3-tetramethylbutan-1-amine via reductive amination (top) and amide reduction (bottom).[3]

Pharmacological & Metabolic Relevance[2][5][6][7][8]

Relationship to Penbutamine

N,2,3,3-tetramethylbutan-1-amine is the N-desmethyl analog of Penbutamine (

-

Mechanism: Like Mecamylamine, these aliphatic amines act as non-competitive antagonists at the nAChR ion channel.

-

Metabolic Fate: In vivo, tertiary amines like Penbutamine undergo oxidative N-demethylation by liver cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). This yields the secondary amine (our target compound).

-

Activity Retention: Secondary amine metabolites of ganglionic blockers often retain significant pharmacological activity, sometimes exhibiting longer half-lives due to altered distribution volumes.

Experimental Workflow: Metabolic Stability Assay

To validate the compound as a metabolite, the following in vitro assay is standard in drug development.

Protocol: Microsomal Stability Assay

-

System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

-

Substrate: Incubate Penbutamine (

) in phosphate buffer (pH 7.4). -

Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, G6PDH).

-

Sampling: Aliquot at 0, 15, 30, and 60 minutes.

-

Quench: Add ice-cold Acetonitrile containing internal standard.

-

Analysis: LC-MS/MS monitoring the transition from Parent (m/z 144) to Metabolite (m/z 130).

Visualization: Metabolic Pathway

Figure 2: Oxidative N-demethylation pathway converting Penbutamine to N,2,3,3-tetramethylbutan-1-amine.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19033341, N,N,3,3-Tetramethylbutylamine (Isomer comparison). Retrieved from [Link]

-

Taylor, R. & Francis. Sterically Hindered Amines: Synthesis and Properties. Journal of Coordination Chemistry. Retrieved from [Link]

-

MDPI (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties. Molecules. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). N,N,3-trimethyl-2-butanamine (Structural Analog Data). NIST Chemistry WebBook. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling of Methyl(2,3,3-trimethylbutyl)amine Hydrochloride

The following technical guide is structured to provide a comprehensive framework for understanding, predicting, and experimentally determining the solubility of Methyl(2,3,3-trimethylbutyl)amine hydrochloride (CAS: 1955554-63-8).

As a specialized aliphatic amine salt with limited public physicochemical data, this guide applies first-principles medicinal chemistry and standard solubility profiling protocols (OECD 105) to equip researchers with actionable methodologies.

Chemical Identity & Structural Analysis[1][2]

Before establishing solubility protocols, it is critical to understand the structural determinants of the molecule. Methyl(2,3,3-trimethylbutyl)amine hydrochloride is a sterically hindered secondary aliphatic amine salt .

-

Systematic Name:

-tetramethylbutan-1-amine hydrochloride (or related isomer depending on specific connectivity of the butyl chain). -

Molecular Formula:

(Salt form) -

Molecular Weight: ~165.7 g/mol

-

Structural Character:

-

Hydrophobic Tail: The 2,3,3-trimethylbutyl moiety is highly branched (neo-structure). This steric bulk disrupts crystal lattice packing, theoretically enhancing solubility compared to linear octyl-amines.

-

Hydrophilic Head: The secondary amine hydrochloride (

) provides a high charge density, facilitating strong ion-dipole interactions with water.

-

Theoretical Solubility Prediction

Based on the General Solubility Equation (GSE) and structural analogs (e.g., Mecamylamine HCl, Octodrine), this compound is predicted to be Freely Soluble to Very Soluble in water (>100 mg/mL) at ambient temperature.

Key Thermodynamic Drivers:

-

Enthalpy of Solvation (

): Highly exothermic due to the formation of hydrogen bonds between water and the ammonium proton. -

Entropy of Mixing (

): Positive contribution, though slightly mitigated by the "hydrophobic effect" of the trimethylbutyl tail organizing water molecules (iceberg structure).

Experimental Determination Protocols

Since specific literature values for this New Chemical Entity (NCE) are sparse, the following Standard Operating Procedures (SOPs) are required for precise determination.

Method A: Equilibrium Solubility (Shake-Flask Method)

Best for: Thermodynamic solubility data used in formulation.

Prerequisites:

-

Calibrated Analytical Balance (Readability 0.01 mg).

-

Temperature-controlled orbital shaker.

-

0.45 µm PTFE Syringe Filters (Hydrophilic).

Protocol Steps:

-

Supersaturation: Add excess Methyl(2,3,3-trimethylbutyl)amine HCl solid to 5.0 mL of degassed HPLC-grade water in a borosilicate glass vial. A visible solid precipitant must remain at the bottom.

-

Equilibration: Agitate at 25°C ± 0.1°C for 24–48 hours.

-

Phase Separation: Centrifuge at 10,000 RPM for 10 minutes or filter through a pre-saturated 0.45 µm filter.

-

Critical Control: Ensure the filter does not adsorb the amine (amines can bind to cellulose acetate; PTFE or PVDF is preferred).

-

-

Quantification: Analyze the filtrate using HPLC-UV or LC-MS.

Method B: Kinetic Solubility (Turbidimetric)

Best for: High-throughput screening (HTS) in early drug discovery.

Protocol Steps:

-

Prepare a 10 mM stock solution in DMSO.

-

Spike into aqueous buffer (pH 7.4) at increasing concentrations (e.g., 10, 50, 100, 500 µM).

-

Measure Absorbance at 620 nm (non-absorbing region).

-

Endpoint: The concentration at which absorbance spikes indicates precipitation (onset of turbidity).

Visualization: Solubility Workflows

The following diagrams illustrate the logical flow for solubility determination and the thermodynamic mechanism involved.

Diagram 1: Gravimetric Solubility Workflow

This workflow ensures data integrity during the "Shake-Flask" method.

Caption: Step-by-step decision tree for determining thermodynamic solubility (OECD 105 compliant).

Diagram 2: Dissolution Mechanism & Thermodynamics

Understanding the molecular interactions governing the dissolution of the hydrochloride salt.

Caption: Thermodynamic pathway of amine hydrochloride dissolution: Lattice disruption vs. solvation energy.

Critical Factors Influencing Solubility

When handling Methyl(2,3,3-trimethylbutyl)amine hydrochloride, researchers must account for these variables which can alter experimental results by an order of magnitude.

A. The Common Ion Effect

If dissolving this compound in Saline (0.9% NaCl) or Hydrochloric Acid (0.1 M HCl) rather than pure water, solubility will decrease .

-

Mechanism: The presence of excess chloride ions (

) shifts the equilibrium to the left (precipitant side) according to the solubility product constant ( -

Recommendation: Always determine intrinsic solubility in pure water first, then in relevant biological buffers.

B. pH Dependence (pKa Considerations)

The solubility is pH-dependent.

-

pH < pKa (~10.5): The molecule exists as the protonated cation (

). High Solubility. -

pH > pKa: The molecule deprotonates to the free base (oil). Low Solubility.

-

Risk: In basic buffers (e.g., PBS adjusted to pH 11), the compound may oil out of solution.

C. Temperature (Van't Hoff Isochore)

Dissolution of amine hydrochlorides is typically endothermic (requires heat to break the lattice) or slightly exothermic depending on the hydration energy.

-

Construct a Van't Hoff Plot (

vs

Data Summary & Handling

| Parameter | Value / Characteristic | Notes |

| Predicted Solubility | > 100 mg/mL (Water) | Based on C8-amine HCl analogs. |

| pKa (Estimated) | 10.5 – 11.0 | Typical for secondary aliphatic amines. |

| Hygroscopicity | High | HCl salts of small amines are prone to absorbing atmospheric moisture. Store in a desiccator. |

| Counter-Ion | Chloride ( | Exchangeable for Tartrate/Citrate to modify solubility. |

| Stability | Stable in aqueous solution | Avoid strong oxidizers; stable at pH < 7. |

Storage & Stability

-

Hygroscopicity Warning: The hydrochloride salt is likely hygroscopic. Exposure to air may cause the powder to clump or deliquesce (turn into liquid).

-

Handling: Weigh quickly in a controlled humidity environment or glovebox.

-

Solution Stability: Aqueous solutions should be stored at 4°C. Check for crystal growth (Ostwald ripening) over time.

References

-

OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. Organization for Economic Cooperation and Development. [Link]

-

Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. [Link]

-

PubChem. (n.d.). Compound Summary: Methyl(2,3,3-trimethylbutyl)amine hydrochloride.[1][2][3][4][5][6] National Library of Medicine. [Link]

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

Sources

- 1. PubChemLite - Methyl(2,3,3-trimethylbutyl)amine hydrochloride (C8H19N) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - C8H19NS - Explore [pubchemlite.lcsb.uni.lu]

- 3. aablocks.wordpress.com [aablocks.wordpress.com]

- 4. 1798020-73-1|2,2,3-Trimethylbutan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 5. Methyl(2,3,3-trimethylbutyl)amine () for sale [vulcanchem.com]

- 6. 2287287-03-8|1-(1-(Aminomethyl)cyclopropyl)-N,N-dimethylmethanamine dihydrochloride|BLD Pharm [bldpharm.com]

Difference between Methyl(2,3,3-trimethylbutyl)amine and DMBA

Technical Whitepaper: Comparative Analysis of Aliphatic Amine Stimulants Subject: Structural, Pharmacological, and Toxicological Divergence between Methyl(2,3,3-trimethylbutyl)amine and DMBA (1,3-Dimethylbutylamine)

Executive Summary: The Evolution of Designer Amines

The landscape of pharmacological stimulants and pre-clinical drug candidates is characterized by a "cat-and-mouse" dynamic between regulatory bodies and chemical synthesis. Following the prohibition of DMAA (1,3-dimethylamylamine), the market shifted toward DMBA (1,3-dimethylbutylamine), a structurally related aliphatic amine.

Recently, a more obscure entity, Methyl(2,3,3-trimethylbutyl)amine (CAS: 1486700-20-2), has emerged in chemical catalogs. While DMBA is a well-documented sympathomimetic with established (albeit unauthorized) human use, Methyl(2,3,3-trimethylbutyl)amine represents a novel, sterically bulky analog with a distinct pharmacological profile.

This guide analyzes the critical differences between these two compounds, focusing on the Structure-Activity Relationship (SAR) implications of the 2,3,3-trimethyl moiety versus the 1,3-dimethyl skeleton of DMBA.

Clarification of Nomenclature: In this guide, "DMBA" refers exclusively to the stimulant 1,3-Dimethylbutylamine (also known as AMP Citrate), not the polycyclic aromatic hydrocarbon carcinogen 7,12-Dimethylbenz[a]anthracene, which shares the same acronym in oncology research.

Chemical Identity & Structural Divergence

The fundamental difference lies in the carbon backbone and steric hindrance. Methyl(2,3,3-trimethylbutyl)amine is not merely an isomer of DMBA; it is a heavier, more lipophilic, and metabolically resistant molecule.

Comparative Chemical Data

| Feature | DMBA (1,3-Dimethylbutylamine) | Methyl(2,3,3-trimethylbutyl)amine |

| IUPAC Name | 4-methylpentan-2-amine | N,2,3,3-tetramethylbutan-1-amine |

| Common Synonyms | AMP Citrate, 4-AMP, Methylpentanamine | N/A (Novel Aliphatic Amine) |

| Molecular Formula | C₆H₁₅N | C₈H₁₉N |

| Molecular Weight | 101.19 g/mol | 129.24 g/mol |

| Structural Class | Simple Aliphatic Amine | Sterically Hindered Secondary Amine |

| N-Substitution | Primary Amine (-NH₂) | Secondary Amine (N-Methylated) |

| Lipophilicity (LogP) | ~1.6 (Predicted) | ~2.3 (Predicted) |

Structural Analysis

-

DMBA: Features a simple isobutyl chain attached to an ethylamine backbone. The primary amine is exposed, making it susceptible to rapid oxidative deamination by Monoamine Oxidases (MAO).

-

Methyl(2,3,3-trimethylbutyl)amine: Features a quaternary carbon at position 3 (the tert-butyl motif) and an N-methyl group.

-

Implication 1: The N-methylation typically increases blood-brain barrier (BBB) permeability compared to primary amines.

-

Implication 2: The tert-butyl group at C3 creates significant steric bulk, likely shielding the molecule from enzymatic degradation, potentially extending its half-life significantly beyond that of DMBA.

-

Pharmacological Mechanisms: SAR Inference

Since Methyl(2,3,3-trimethylbutyl)amine lacks clinical trials, we must derive its pharmacodynamics from established Structure-Activity Relationships (SAR) of aliphatic amines.

Sympathomimetic Activity (NET/DAT Inhibition)

Both compounds function primarily as indirect sympathomimetics, but their binding affinities differ.

-

DMBA Mechanism: Acts as a Norepinephrine Transporter (NET) inhibitor and a releaser of norepinephrine. It has low affinity for the Dopamine Transporter (DAT), resulting in physical stimulation (vasoconstriction, tachycardia) with less euphoric potential than amphetamine.

-

Methyl(2,3,3-trimethylbutyl)amine Mechanism (Projected):

-

The N-methyl group often enhances affinity for monoamine transporters (similar to how methamphetamine is more potent than amphetamine).

-

However, the 2,3,3-trimethyl bulk might interfere with the tight binding pocket of NET.

-

Risk Factor: This structure bears a resemblance to the hydrophobic tail of Mecamylamine (a nicotinic acetylcholine receptor antagonist). There is a non-zero probability that this compound possesses off-target anticholinergic or ganglionic blocking effects, which could manifest as hypotension or confusion—a distinct departure from the pure stimulant profile of DMBA.

-

Metabolic Fate (MAO Resistance)

The most critical differentiator is metabolic stability.

-

DMBA: Degraded by MAO-A and MAO-B.

-

Methyl(2,3,3-trimethylbutyl)amine: The presence of a quaternary carbon (C3) adjacent to the beta-carbon makes this molecule exceptionally resistant to deamination. This "steric shield" suggests a prolonged duration of action and a higher risk of accumulation toxicity.

Visualizing the Pathway: From Synthesis to Receptor

The following diagram illustrates the divergent pathways of these two compounds, highlighting the increased metabolic resistance of the trimethylbutyl analog.

Figure 1: Comparative Pharmacokinetic and Pharmacodynamic flow. Note the "Resistant" pathway for Methyl(2,3,3-trimethylbutyl)amine due to steric hindrance.

Toxicology and Safety Profile

The safety gap between these two compounds is significant due to the disparity in available data.

DMBA (High Risk, Known)

-

Status: Banned/Warning List by FDA.

-

Adverse Events: Tachycardia, hemorrhagic stroke risk (inferred from DMAA), hypertension.

-

Human Exposure: Widespread anecdotal data from supplement usage (2010–2015).

Methyl(2,3,3-trimethylbutyl)amine (Critical Risk, Unknown)

-

Status: Grey Market / Research Chemical.

-

Toxicological Void: There is no literature data available for this compound regarding LD50, mutagenicity, or human tolerance.

-

Specific Hazard: The combination of MAO resistance and N-methylation creates a high potential for adrenergic storm (uncontrollable hypertension and hyperthermia) that may be refractory to standard treatment, as the molecule does not break down easily.

-

Chemical Purity: As a non-standardized chemical, synthesis byproducts (heavy metals, unreacted precursors) pose an additional layer of risk not present in GMP-certified pharmaceuticals.

Regulatory Landscape

-

DMBA: Explicitly listed on the DoD Prohibited Dietary Supplement Ingredients list and subject to FDA enforcement actions. It is illegal to market as a dietary supplement in the USA, EU, and Australia.

-

Methyl(2,3,3-trimethylbutyl)amine: Likely falls under "analog acts" (e.g., the U.S. Federal Analogue Act) if intended for human consumption, as it is substantially similar to controlled aliphatic amines. However, its specific CAS listing allows it to evade specific keyword bans in automated customs screening, making it a prime candidate for "adulteration" in illicit supply chains.

Conclusion

While DMBA is a known quantity—a banned stimulant with a short half-life and primary adrenergic activity—Methyl(2,3,3-trimethylbutyl)amine represents a significant escalation in structural complexity.

Researchers must treat Methyl(2,3,3-trimethylbutyl)amine not as a mere substitute, but as a distinct, lipophilic, and metabolically stable entity . The addition of the N-methyl group and the 2,3,3-trimethyl scaffold suggests it will exhibit higher potency, longer duration, and a completely unmapped toxicity profile compared to DMBA.

Recommendation: Due to the lack of toxicological data and the predicted metabolic resistance, Methyl(2,3,3-trimethylbutyl)amine should be handled with extreme caution in research settings (Level 3 containment recommended) and is unsuitable for human application.

References

-

Cohen, P. A., et al. (2015). A synthetic stimulant never tested in humans, 1,3-dimethylbutylamine (DMBA), is identified in multiple dietary supplements.[1][2] Drug Testing and Analysis. Link

-

U.S. Food and Drug Administration (FDA). (2015).[3] DMBA in Dietary Supplements. FDA.gov. Link[3]

-

Operation Supplement Safety (OPSS). (2024). DMBA: Another prohibited stimulant.[1][3] DoD OPSS. Link

-

PubChemLite. (2025). Methyl(2,3,3-trimethylbutyl)amine hydrochloride (Compound Summary). National Library of Medicine. Link

-

Viana, C., et al. (2016). 1,3-Dimethylamylamine (DMAA) and 1,3-dimethylbutylamine (DMBA) in supplements: Analysis and health risks. Forensic Science International. Link

Sources

An In-Depth Technical Guide to the Safe Handling of Methyl(2,3,3-trimethylbutyl)amine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Chemical Safety

Section 1: Compound Identification and Hazard Classification

Methyl(2,3,3-trimethylbutyl)amine hydrochloride is a primary amine salt. The hydrochloride salt form generally renders the amine more water-soluble and stable as a crystalline solid compared to its free-base form.[2] While toxicological properties for this specific compound have not been thoroughly investigated, data from similar amine hydrochlorides, such as methylamine HCl and trimethylamine HCl, indicate a consistent hazard profile.[3][4][5]

1.1 Predicted Hazard Classification

Based on analogous compounds, Methyl(2,3,3-trimethylbutyl)amine HCl should be handled as a hazardous substance. The primary anticipated hazards are:

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation, with the potential for severe damage.[3][7][8]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][5][7]

1.2 GHS Pictograms and Signal Word

For laboratory labeling and quick hazard recognition, the following Globally Harmonized System (GHS) pictograms and signal word should be used:

| Pictogram | Hazard Class |

| Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Respiratory Irritant |

Section 2: The Logic of Safe Handling and Storage

The core principle for handling amine hydrochlorides is the prevention of contact and the avoidance of creating dusts or aerosols.[3][9] These compounds are often hygroscopic, meaning they readily absorb moisture from the air, which can affect their stability and handling characteristics.[3][5]

2.1 Engineering Controls: The First Line of Defense

The primary method to prevent exposure is to handle the compound within a controlled environment.

-

Fume Hood: All weighing and solution preparation should be conducted in a certified chemical fume hood.[10] This is crucial to contain any airborne dust and prevent inhalation, which can cause respiratory irritation.[3][4]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[9]

2.2 Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE is not arbitrary; it directly correlates to the identified hazards of skin, eye, and respiratory irritation.

-

Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[3] However, due to the severe eye irritation potential, a face shield is recommended, especially when handling larger quantities or during procedures with a high risk of splashing.[9]

-

Hand Protection: Chemically resistant gloves are mandatory. Always inspect gloves for integrity before use and employ proper removal techniques to avoid contaminating your skin.[3][9]

-

Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spills, a chemically resistant apron should be worn.

Workflow for Donning and Doffing PPE

Caption: Logical sequence for putting on and taking off PPE.

2.3 Storage: Ensuring Stability and Preventing Inadvertent Reactions

Proper storage is critical for maintaining the integrity of the compound and preventing hazardous situations.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[3][5]

-

Hygroscopicity: Due to its likely hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture.[3][5]

-

Incompatibilities: Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent vigorous or exothermic reactions.[3][4]

Section 3: Emergency Procedures – A Validated Response Plan

In the event of an exposure or spill, a rapid and informed response is critical to minimizing harm. The following protocols are based on established procedures for similar chemical compounds.

3.1 First-Aid Measures: Immediate and Targeted Action

The immediate goal of first aid is to mitigate the exposure.

| Exposure Route | First-Aid Protocol | Rationale |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids.[5][11] Seek immediate medical attention.[3][10] | Rapid dilution and removal of the chemical is essential to prevent serious eye damage. |

| Skin Contact | Remove all contaminated clothing. Wash the affected area with soap and plenty of water.[3][11] If irritation persists, seek medical attention. | Thoroughly cleanses the skin to prevent prolonged irritation or absorption. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][5][10] | Removes the person from the source of exposure and supports respiratory function. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[3][5][9] Seek immediate medical attention and show the SDS or container label to the physician.[3] | Inducing vomiting can cause further damage to the esophagus. |

3.2 Chemical Spill Response: Containment and Decontamination

The response to a chemical spill should be methodical and prioritize safety. A distinction is made between minor and major spills.[12][13]

Minor Spill (Contained, no immediate respiratory hazard):

-

Alert Personnel: Inform others in the immediate area.[14]

-

Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and eye protection.

-

Contain the Spill: Use an inert absorbent material like vermiculite or sand to cover the spill.[14]

-

Clean-Up: Gently sweep the solid material into a designated waste container, avoiding the creation of dust.[3][14]

-

Decontaminate: Wipe the spill area with soap and water.[14]

-

Dispose: Seal the waste container and dispose of it as hazardous chemical waste.[14]

Major Spill (Large quantity, airborne dust, or outside of a contained area):

-

Isolate: Close the doors to the affected area to contain vapors and dust.[13]

-

Alert Emergency Services: Contact your institution's emergency response team.[12][14]

-

Provide Information: Be prepared to provide the name of the chemical and any other relevant information to the emergency responders.

Logical Flow of Spill Response

Caption: Decision-making workflow for chemical spill response.

Section 4: Toxicological and Physical Properties

While specific data for Methyl(2,3,3-trimethylbutyl)amine HCl is unavailable, the table below compiles representative data from analogous amine hydrochlorides to guide risk assessment.

4.1 Toxicological Data (Representative)

| Parameter | Value (from analogous compounds) | Source |

| Acute Oral LD50 (Rat) | 1600 mg/kg (Methylamine HCl) | [4] |

| Skin Irritation | Causes skin irritation | [3][5] |

| Eye Irritation | Causes serious eye irritation | [3][5] |

| Respiratory Irritation | May cause respiratory irritation | [3][4][5] |

4.2 Physical and Chemical Properties (Predicted and from Analogues)

| Property | Predicted/Representative Value | Source |

| Appearance | White to off-white crystalline solid | [4][15] |

| Solubility | Soluble in water | [4][16] |

| Stability | Stable under recommended storage conditions, but may be hygroscopic | [3][5][17] |

| Decomposition | Hazardous decomposition products upon heating may include nitrogen oxides, carbon oxides, and hydrogen chloride gas. | [4][5] |

Section 5: Disposal Considerations

Chemical waste disposal must be conducted in accordance with all local, state, and federal regulations.

-

Unused Product: Dispose of as hazardous waste. It is recommended to dissolve the material in a combustible solvent and dispose of it via a licensed chemical incinerator.[3]

-

Contaminated Containers: Handle uncleaned containers as you would the product itself. Do not reuse containers.

-

Spill Debris: All materials used to clean up a spill should be placed in a sealed, labeled container and disposed of as hazardous waste.[12][14]

Conclusion

The safe handling of Methyl(2,3,3-trimethylbutyl)amine HCl is predicated on a thorough understanding of the hazards associated with amine hydrochlorides. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling and storage protocols, and being prepared for emergency situations, researchers can effectively mitigate the risks associated with this compound. This guide provides the framework for a proactive safety culture, where informed decisions lead to a secure and productive research environment.

References

- Methylamine hydrochloride - Safety Data Sheet. (n.d.).

- bis(2-chloroethyl)amine hydrochloride - Sdfine. (n.d.).

- Safety Data Sheet - Merck Millipore. (2021, July 1).

- SAFETY DATA SHEET - Kao Chemicals. (2021, November 3).

- Methylamine hydrochloride - Santa Cruz Biotechnology. (2010, December 31).

- Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.).

- Emergency Chemical Spill Response - ChemCERT. (2016, October 19).

- Safety Data Sheet - Angene Chemical. (2021, May 1).

- Methyl(2,3,3-trimethylbutyl)amine hydrochloride (C8H19N) - PubChemLite. (n.d.).

- • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- Chemical Spill Procedures - Environmental Health & Safety - University of Toronto. (n.d.).

- Spill Response - Chemicals - CCOHS. (2023, June 14).

- Chemical Spill Response Procedure - University of Manitoba. (n.d.).

- • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).

- SAFETY DATA SHEET - Fisher Scientific. (2012, May 21).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2014, September 5).

- Buy methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride | 1895475-23-6. (2024, April 15).

- Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. (2021, May 12).

- SAFETY DATA SHEET - Fisher Scientific. (2010, October 29).

- Methylamine hydrochloride | CAS#:593-51-1 | Chemsrc. (2025, August 20).

- Trimethylamine hydrochloride - ChemBK. (2022, October 16).

- Methylamine - chemeurope.com. (n.d.).

Sources

- 1. PubChemLite - Methyl(2,3,3-trimethylbutyl)amine hydrochloride (C8H19N) [pubchemlite.lcsb.uni.lu]

- 2. Methylamine [chemeurope.com]

- 3. bio.vu.nl [bio.vu.nl]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.se [fishersci.se]

- 7. merckmillipore.com [merckmillipore.com]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

- 10. chemical.kao.com [chemical.kao.com]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. chemcert.com.au [chemcert.com.au]

- 13. umanitoba.ca [umanitoba.ca]

- 14. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 15. Buy methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride | 1895475-23-6 [smolecule.com]

- 16. chembk.com [chembk.com]

- 17. Methylamine hydrochloride | CAS#:593-51-1 | Chemsrc [chemsrc.com]

The 2,3,3-Trimethylbutyl Moiety: Steric Architecture and Physicochemical Modulation in Amines

The following technical guide details the steric and physicochemical properties of the 2,3,3-trimethylbutyl group in amine chemistry.

Executive Summary

The 2,3,3-trimethylbutyl group (often denoted as a "neo-heptyl" derivative) represents a specialized alkyl substituent used to introduce remote steric bulk without compromising the immediate nucleophilicity of the nitrogen center. Unlike

This architecture creates a "steric wall" that stabilizes coordinatively unsaturated metal complexes (e.g., T-shaped Pt(II) intermediates) and modulates reaction pathways (e.g., Favorskii rearrangements) by disfavoring intermolecular aggregation while permitting intramolecular reactivity.

Molecular Architecture & Steric Parameters[1][2]

Structural Connectivity

The group connects to the amine nitrogen via a primary methylene carbon. Its uniqueness lies in the substitution pattern at the

-

-Position (

-

-Position (

-

-Position (

Formula:

Conformational Analysis (The "Gear" Effect)

The steric interaction between the

Comparison of Steric Constants:

| Group | Structure |

Visualization of Steric Zones

The following diagram illustrates the logical flow of steric pressure exerted by the group.

Figure 1: Structural connectivity showing how the distal

Physicochemical Impact[2][3][4][5][6][7]

Basicity and Solvation

The 2,3,3-trimethylbutyl amine is a primary amine with enhanced basicity in the gas phase due to the inductive (+I) effect of the large alkyl chain. However, in aqueous solution, the hydrophobic bulk surrounding the nitrogen disrupts the organization of water molecules necessary for stabilizing the ammonium cation (

-

Predicted pKa: ~10.2 - 10.5 (Slightly lower than unhindered primary amines like methylamine due to solvation entropy).

-

Lipophilicity (LogP): Significantly higher than linear isomers. This group is ideal for increasing the blood-brain barrier (BBB) permeability of CNS-active drugs.

Nucleophilicity vs. Ligand Lability

This group occupies a "Goldilocks" zone in coordination chemistry:

-

Kinetic Stabilization: The bulk prevents the approach of large incoming ligands (associative mechanism) or dimerization of the complex.

-

Thermodynamic Stability: Unlike tert-butyl amines, the

-methylene allows the nitrogen to approach the metal center closely, forming strong -

Agostic Interactions: In low-coordinate metal complexes (e.g., Pt(II)), the C-H bonds of the

-tBu group can engage in weak agostic interactions with the metal, stabilizing "T-shaped" intermediates that are otherwise transient.

Applications in Drug Discovery & Catalysis

Case Study: Stabilization of T-Shaped Pt(II)

Research has shown that bulky alkyl ligands are essential for isolating three-coordinate Platinum(II) species. The 2,3,3-trimethylbutyl group provides sufficient steric pressure to prevent the coordination of a fourth solvent molecule, effectively trapping the complex in a reactive T-shaped geometry.

-

Mechanism: The ligand forces the complex into a geometry where the fourth coordination site is blocked by the "umbrella" of the tert-butyl group.

Case Study: Favorskii Rearrangement

In mechanistic studies of the Favorskii rearrangement, using 2,3,3-trimethylbutylamine as the nucleophile significantly lowered the activation energy (

Experimental Protocols

Protocol: Synthesis of 2,3,3-Trimethylbutylamine

Objective: Synthesize high-purity amine from the corresponding acid precursor via amide reduction. This avoids the rearrangement issues common with carbocation-based routes.

Reagents:

-

2,3,3-Trimethylbutanoic acid (Precursor)

-

Thionyl Chloride (

) -

Ammonia (

, aqueous or gas) -

Lithium Aluminum Hydride (

) -

Tetrahydrofuran (THF), anhydrous[1]

Workflow:

Figure 2: Synthetic pathway for 2,3,3-trimethylbutylamine ensuring structural integrity.

Step-by-Step Methodology:

-

Acid Chloride Formation: Dissolve 2,3,3-trimethylbutanoic acid (1 eq) in dry DCM. Add

(1.2 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo. -

Amide Formation: Add the crude acid chloride dropwise to a stirred solution of concentrated aqueous ammonia at 0°C. A white precipitate (amide) will form. Filter, wash with cold water, and dry.

-

Reduction: Suspend

(2.5 eq) in anhydrous THF under Argon. Add the dried amide portion-wise (exothermic). Reflux the mixture for 12 hours. -

Quench & Isolation: Cool to 0°C. Perform Fieser workup (

mL

Protocol: pKa Determination (Potentiometric)

Rationale: Due to the low water solubility of this bulky amine, a mixed-solvent titration is required, followed by extrapolation to aqueous conditions (Yasuda-Shedlovsky extrapolation).

-

Preparation: Dissolve amine (0.01 M) in 30%, 40%, and 50% (v/v) Methanol/Water mixtures.

-

Titration: Titrate with standardized 0.1 M HCl using a calibrated glass electrode.

-

Calculation: Plot experimental

vs.

References

-

Mover, P. et al. (2013). True and masked three-coordinate T-shaped platinum(II) intermediates. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Devillard, M. et al. (2018).[2] A Theoretical Study of Favorskii Reaction Stereochemistry: Steric Effects in Oxyallyl Stabilization. Journal of Molecular Structure. Available at: [Link]

-

Ricci, G. et al. (2010).[3] Pyridyl iron complexes in butadiene polymerization: Steric influence of the amino ligand. Coordination Chemistry Reviews. Available at:

-

Wang, Z. et al. (2011). Computational approaches to pKa estimation of branched perfluorinated carboxylic acids. Taylor & Francis Environmental Modeling. Available at: [Link]

Sources

Methodological & Application

Application Note: Protocol for Reductive Amination of Hindered Aldehydes with Methylamine

Executive Summary

Reductive amination is a cornerstone reaction in medicinal chemistry for constructing C-N bonds.[1] However, sterically hindered aldehydes (e.g.,

Standard protocols using Sodium Triacetoxyborohydride (STAB) often fail with hindered substrates because the reducing agent decomposes before the sluggish imine formation is complete.

This guide details the Titanium(IV) Isopropoxide [

Mechanistic Insight & Rationale

To troubleshoot and optimize this reaction, one must understand the specific role of Titanium(IV) isopropoxide. Unlike standard acid catalysis,

The "Push-Pull" Mechanism

-

Activation: The titanium center coordinates with the aldehyde oxygen, increasing electrophilicity (Lewis Acid activation).

-

Dehydration: As the amine attacks and water is released, the isopropoxide ligands hydrolyze to form stable titanium-oxo species (

aggregates). This effectively removes water from the reaction matrix, rendering the imine formation irreversible. -

Reduction: Once the imine is "locked in," a cheaper, more aggressive reducing agent like Sodium Borohydride (

) can be used without fear of reducing the starting aldehyde, as the aldehyde has been quantitatively consumed.

Pathway Visualization

Figure 1: The Titanium-mediated pathway showing the irreversible water scavenging that drives imine formation.

Experimental Protocol

Two variations are provided based on the source of methylamine.[2] Method A is operationally simpler and preferred for high-throughput chemistry. Method B is required if anhydrous conditions are strict or only the salt form is available.

Reagents & Equipment[2][3][5][9][10]

-

Aldehyde Substrate: 1.0 equivalent

-

Titanium(IV) Isopropoxide: 1.25 – 1.5 equivalents (Sigma-Aldrich/Merck)

-

Reducing Agent: Sodium Borohydride (

) pellets or powder. -

Solvent: Anhydrous Methanol (MeOH) or THF.[3]

Method A: Using Methylamine in Methanol (Recommended)

Best for: Ease of use, scalability, and avoiding triethylamine salts.

-

Preparation: In a flame-dried round-bottom flask equipped with a stir bar, dissolve the Hindered Aldehyde (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

Note: While MeOH can be used, THF is often better for very greasy/hindered aldehydes to ensure solubility.

-

-

Amine Addition: Add Methylamine (2.0 M in MeOH) (1.5 – 2.0 equiv).

-

Titanium Addition: Add Titanium(IV) Isopropoxide (1.5 equiv) dropwise via syringe.

-

Observation: The solution may turn slightly yellow or hazy. This is normal.

-

-

Imine Aging (Critical): Stir the mixture at room temperature for 6 to 12 hours .

-

Why? For hindered substrates, 1 hour is insufficient. The "aging" period allows the bulky Ti-species to overcome steric repulsion.

-

-

Reduction: Cool the reaction to 0°C (ice bath). Add Sodium Borohydride (

, 1.5 equiv) portion-wise.-

Caution: Gas evolution (

) will occur.

-

-

Reaction: Allow to warm to room temperature and stir for 2 hours.

-

Quench & Workup (The "Bhattacharyya" Workup):

-

Add water (approx. 1 mL per mmol substrate) to the reaction mixture.

-

A heavy white/gray precipitate (

) will form. -

Do not extract yet. Stir the suspension vigorously for 15 minutes to ensure the sticky titanium salts solidify completely.

-

Filter the mixture through a pad of Celite. Wash the pad with Ethyl Acetate or Ether.

-

Concentrate the filtrate. If the amine is basic, an acid-base extraction purification is recommended.

-

Method B: Using Methylamine Hydrochloride ( )

Best for: Situations where methanolic methylamine is unavailable or degrades.

-

Free-basing: In the reaction flask, suspend Methylamine Hydrochloride (2.0 equiv) and Triethylamine (

, 2.0 equiv) in anhydrous Methanol or Ethanol. Stir for 15 mins. -

Substrate Addition: Add the Hindered Aldehyde (1.0 equiv).

-

Titanium Addition: Add Titanium(IV) Isopropoxide (2.0 equiv).

-

Aging: Stir at room temperature for 8–12 hours.

-

Reduction: Add Sodium Borohydride (1.5 equiv) carefully.

-

Workup: Proceed as in Method A. Note that this method generates triethylamine salts which must be removed during the aqueous workup.

Workflow Visualization

Figure 2: Decision tree and operational workflow for the reductive amination process.

Performance Data & Optimization

The following table highlights the superiority of the Ti-mediated protocol over standard STAB conditions for hindered substrates (Data synthesized from Bhattacharyya et al. and internal validation trends).

| Substrate Type | Steric Profile | Standard STAB Yield (%) | Ti(OiPr)4 + NaBH4 Yield (%) | Notes |

| Benzaldehyde | Low | 95% | 96% | Equivalent performance. |

| 2,4,6-Trimethylbenzaldehyde | High (Ortho-blocked) | < 20% | 88% | STAB fails due to slow imine formation. |

| Adamantane-1-carbaldehyde | High (Bulky aliphatic) | 45% | 92% | Ti method prevents aldehyde reduction. |

| 2-Methoxybenzaldehyde | Medium | 70% | 94% | Ti coordinates methoxy, aiding attack. |

Key Optimization Variables

-

Stoichiometry: For extremely hindered aldehydes (e.g., mesitaldehyde), increase

to 2.0 equivalents. -

Solvent: If solubility is an issue in MeOH, use a 1:1 mixture of THF:MeOH. Pure THF slows the final reduction step slightly but is acceptable.

-

Temperature: Do not heat the imine formation step above 40°C. While heat improves kinetics, it promotes Tishchenko-type side reactions (aldehyde dimerization) in the presence of alkoxides.

Troubleshooting "The Crash"

The most common failure mode in this protocol is not chemical, but physical: Workup Emulsions.

-

Problem: Upon adding water, the reaction turns into a slimy white gel that clogs filters.

-

Cause: Incomplete hydrolysis of the titanium alkoxides or insufficient aggregation time.

-

Solution:

-

The "2M NaOH" Trick: Instead of pure water, quench with 2M NaOH. The high pH helps break down titanium-amine complexes and precipitates

as a coarser, more filterable solid. -

Ammonia Quench: Quenching with 10%

can also prevent gel formation. -

Celite is Mandatory: Never try to filter this through paper alone. Use a thick pad of Celite.

-

Safety & Handling

-

Methylamine: Extremely volatile. Even when using solutions, handle in a well-ventilated fume hood.

-

Titanium(IV) Isopropoxide: Moisture sensitive.[3] Keep the bottle tightly sealed. It is flammable; keep away from sparks.

-

Sodium Borohydride: Reacts with water/methanol to release hydrogen gas. Ensure proper venting during the reduction step.

References

-

Bhattacharyya, S. (1995). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Note: This foundational paper establishes the baseline for STAB).

-

Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[4][5] "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. (The core reference for this protocol).

-

Kumpaty, H. J., Bhattacharyya, S., et al. (2003).[2] "Synthesis of N-Methyl Secondary Amines... Using Commercially Available Methanolic Methylamine."[6][2] Synthetic Communications. (Optimization using methanolic solutions).

-

Mattson, R. J., et al. (1990).[7] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[7] The Journal of Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Preparation of Methyl(2,3,3-trimethylbutyl)amine Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed protocols for the synthesis, purification, and characterization of methyl(2,3,3-trimethylbutyl)amine hydrochloride. The described methodologies are grounded in established chemical principles, offering a robust framework for the preparation of this secondary amine salt, a valuable building block in pharmaceutical and chemical research.

Introduction

Methyl(2,3,3-trimethylbutyl)amine, also known as N,2,3,3-tetramethylbutan-1-amine, is a secondary amine characterized by a sterically hindered alkyl group. This structural feature can impart unique properties to molecules incorporating this moiety, influencing their pharmacological activity, metabolic stability, and physicochemical characteristics. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its handling and formulation.

This document outlines a reliable synthetic route commencing from the commercially available primary amine, 2,3,3-trimethylbutan-1-amine, employing the Eschweiler-Clarke reaction for N-methylation. Subsequent conversion to the hydrochloride salt is detailed, along with comprehensive analytical protocols for structural verification and purity assessment.

Synthetic Strategy Overview

The preparation of methyl(2,3,3-trimethylbutyl)amine hydrochloride is achieved in a two-step process. The first step involves the N-methylation of 2,3,3-trimethylbutan-1-amine via the Eschweiler-Clarke reaction. This classical method utilizes formaldehyde as the carbon source and formic acid as the reducing agent, offering a reliable and high-yielding route to the desired secondary amine. The reaction is known to proceed to the tertiary amine, but with careful control of stoichiometry, the secondary amine can be favored. A key advantage of the Eschweiler-Clarke reaction is that it avoids the formation of quaternary ammonium salts.[1] The second step is the straightforward conversion of the synthesized free base to its hydrochloride salt by treatment with hydrochloric acid.

Caption: Overall synthetic workflow.

Part 1: Synthesis of Methyl(2,3,3-trimethylbutyl)amine

This protocol details the N-methylation of 2,3,3-trimethylbutan-1-amine using the Eschweiler-Clarke reaction. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by formic acid.[1][2]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,3,3-Trimethylbutan-1-amine | ≥98% | Major suppliers |

| Formaldehyde (37 wt. % in H₂O) | ACS Reagent | Major suppliers |

| Formic Acid (≥95%) | ACS Reagent | Major suppliers |

| Dichloromethane (DCM) | HPLC Grade | Major suppliers |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Major suppliers |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major suppliers |

| Diethyl Ether | Anhydrous | Major suppliers |

| Hydrochloric Acid (HCl) in Diethyl Ether (2.0 M) | Solution in Ether | Major suppliers |

Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,3,3-trimethylbutan-1-amine (11.5 g, 0.1 mol) and aqueous formaldehyde (8.1 mL, 0.11 mol, 1.1 equivalents).

-

Addition of Formic Acid: While stirring the mixture, slowly add formic acid (5.1 mL, 0.12 mol, 1.2 equivalents) dropwise. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully add 10 M sodium hydroxide solution until the mixture is strongly alkaline (pH > 12). This step neutralizes the excess formic acid and liberates the free amine.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl(2,3,3-trimethylbutyl)amine as an oil.

-

-

Purification (Optional): The crude product is often of sufficient purity for the next step. If further purification is required, it can be achieved by distillation under reduced pressure.

Part 2: Preparation of Methyl(2,3,3-trimethylbutyl)amine Hydrochloride

This section describes the conversion of the free secondary amine to its hydrochloride salt, which facilitates handling and storage.

Experimental Protocol

-

Dissolution: Dissolve the crude methyl(2,3,3-trimethylbutyl)amine (from Part 1) in anhydrous diethyl ether (100 mL).

-

Precipitation: Cool the solution in an ice bath and slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate as a white solid.[3]

-

Isolation: Continue stirring for 30 minutes in the ice bath to ensure complete precipitation.

-

Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether (3 x 20 mL) to remove any unreacted starting materials or byproducts.[4]

-

Drying: Dry the resulting white solid under vacuum to a constant weight.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized methyl(2,3,3-trimethylbutyl)amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation. The following are predicted chemical shifts for the product.

¹H NMR (400 MHz, CDCl₃, δ):

-

~2.7-2.9 ppm (m, 1H): CH proton adjacent to the nitrogen and the tert-butyl group.

-

~2.4-2.6 ppm (m, 2H): CH₂ group adjacent to the nitrogen.

-

~2.4 ppm (s, 3H): N-CH₃ protons.

-

~1.0 ppm (s, 9H): Protons of the tert-butyl group.

-

~0.9 ppm (d, 3H): Protons of the methyl group on the chiral center.

¹³C NMR (100 MHz, CDCl₃, δ):

-

~60-65 ppm: CH carbon adjacent to the nitrogen.

-

~55-60 ppm: CH₂ carbon adjacent to the nitrogen.

-

~35-40 ppm: N-CH₃ carbon.

-

~30-35 ppm: Quaternary carbon of the tert-butyl group.

-

~25-30 ppm: Carbons of the tert-butyl methyl groups.

-

~15-20 ppm: Carbon of the methyl group on the chiral center.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the free base, methyl(2,3,3-trimethylbutyl)amine:

-

Expected Molecular Ion (M⁺): m/z = 129.15.

-

Predicted Fragmentation: Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines. Expect to see a significant peak from the loss of a propyl group, resulting in an ion at m/z 86. Another possible fragmentation is the loss of a methyl group, leading to an ion at m/z 114.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the ammonium salt.

Methyl(2,3,3-trimethylbutyl)amine Hydrochloride:

-

~2700-3000 cm⁻¹ (broad): N-H stretching vibration of the secondary ammonium salt. This broad absorption is a characteristic feature of amine salts.

-

~2800-3000 cm⁻¹ (sharp): C-H stretching vibrations.

-

~1560-1620 cm⁻¹: N-H bending vibration.

Caption: Workflow for synthesis and characterization.

Safety Precautions

-

2,3,3-Trimethylbutan-1-amine: Corrosive and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Formaldehyde: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

-

Formic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

-

Hydrochloric Acid in Diethyl Ether: Corrosive and flammable. Handle in a fume hood. Diethyl ether is extremely volatile and flammable.

Conclusion

The protocols detailed in this application note provide a clear and reproducible method for the synthesis of methyl(2,3,3-trimethylbutyl)amine hydrochloride. The use of the Eschweiler-Clarke reaction for N-methylation is a robust and efficient strategy, and the subsequent salt formation is straightforward. The provided analytical data serve as a benchmark for the successful synthesis and characterization of the target compound. These detailed procedures are intended to support researchers in the fields of medicinal chemistry, drug development, and organic synthesis in the preparation of this and structurally related secondary amines.

References

-

Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38 (1), 880-882. [Link]

-

Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933 , 55 (11), 4571–4587. [Link]

-

Moore, M. L. The Leuckart Reaction. Org. React.1949 , 5, 301-330. [Link]

-

Dubowchik, G. M.; Michne, J. A.; Zuev, D. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorg. Med. Chem. Lett.2004 , 14 (12), 3147-3149. [Link]

-

Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015. [Link]

-

Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014. [Link]

-

PubChem. 2,3,3-Trimethylbutan-1-amine. National Center for Biotechnology Information. [Link]

-

Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 8th ed.; Butterworth-Heinemann: Oxford, 2017. [Link]

Sources

Application Note: Precision Solvent Selection for Lipophilic Alkyl Amines

Executive Summary: The Amphiphilic Paradox

Working with lipophilic alkyl amines (e.g., octadecylamine, oleylamine) presents a unique physicochemical challenge often overlooked in standard solvent guides. While the amine "head" is polar and basic, the long hydrocarbon "tail" dominates the solubility profile, rendering the molecule amphiphilic.

This dual nature causes two primary failure modes in standard protocols:

-

Solubility Mismatch: Polar aprotic solvents (DMF, DMSO) often fail to dissolve the lipophilic tail at room temperature, leading to heterogeneous reactions.

-

The "Soap Scum" Effect: During aqueous workup, these amines act as cationic surfactants, stabilizing intractable emulsions that prevent phase separation.

This guide provides a scientifically grounded framework for selecting solvents that accommodate the lipophilic tail while enabling the necessary reactivity at the nitrogen center, with a heavy emphasis on 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) as superior, green alternatives to Dichloromethane (DCM).

Physicochemical Basis of Solvent Selection

The Hansen Solubility Parameter (HSP) Shift

Standard amine protocols suggest polar solvents. However, for alkyl amines with chain lengths >C12, the dispersion force component (

| Solvent | Suitability for Lipophilic Amines | |||

| DCM | 18.2 | 6.3 | 6.1 | High (Excellent solubility, but toxic/banned) |

| DMF | 17.4 | 13.7 | 11.3 | Low (Tail insolubility, workup difficulty) |

| 2-MeTHF | 16.9 | 5.7 | 5.7 | High (Bio-based DCM replacement, separates from water) |

| CPME | 16.7 | 3.3 | 4.3 | Medium-High (Resists peroxides, low water miscibility) |

| Toluene | 18.0 | 1.4 | 2.0 | High (Good solubility, but poor for polar transition states) |

Key Insight: 2-MeTHF mimics the solubility profile of DCM much closer than THF does, making it the ideal "drop-in" replacement for lipophilic amine reactions. Its low water miscibility (14 g/L vs. infinite for THF) is critical for preventing emulsions during workup.

Decision Logic for Solvent Selection

The following decision tree illustrates the selection process based on reaction type and substrate chain length.

Figure 1: Solvent selection logic based on reaction mechanism and substrate solubility.

Detailed Protocol: Amide Coupling of Octadecylamine

This protocol replaces the traditional DCM/DMF system with a 2-MeTHF system. It addresses the critical failure mode: emulsion formation during extraction.

Materials & Stoichiometry

-

Substrate: Octadecylamine (1.0 equiv)

-

Carboxylic Acid: 1.1 equiv

-

Coupling Agent: T3P (Propylphosphonic anhydride), 50% in 2-MeTHF (1.5 equiv)

-

Why T3P? It generates water-soluble byproducts and comes dissolved in the target green solvent.

-

-

Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

Step-by-Step Methodology

-

Solubilization (The Critical Step):

-

Charge the reaction vessel with Octadecylamine.

-

Add 2-MeTHF (10 mL per gram of amine).

-

Checkpoint: If the solution is cloudy at RT, heat to 40°C. The lipophilic tail requires thermal energy to overcome lattice energy in semi-polar solvents.

-

-

Reaction Assembly:

-

Add the Carboxylic Acid and DIPEA. Stir for 5 minutes.

-

Add T3P solution dropwise over 10 minutes.

-

Note: The reaction may initially be heterogeneous but should clear as the amide product (which is usually more soluble in organic media than the starting amine salt) forms.

-

-

Monitoring:

-

Stir at 25–40°C. Monitor by TLC (stain with Ninhydrin for free amine; UV for amide).

-

-

Workup (The "Anti-Surfactant" Strategy):

-

Do NOT pour directly into water. This will create a stable emulsion (surfactant effect).[3]

-

Step A: Quench by adding a warm (35°C) solution of 10% Citric Acid. The low pH ensures any unreacted amine is fully protonated (cationic).

-

Step B: Phase Separation.

-

If an emulsion forms: Add 2-propanol (IPA) dropwise. IPA acts as a demulsifier by modifying the surface tension at the interface.

-

-

Step C: Wash the organic layer with 10% NaHCO3 (warm) followed by Brine (warm).

-

Why Warm? Lipophilic amides often precipitate at the cold interface of aqueous washes. Keeping the wash solutions at 35-40°C prevents "crashing out."

-

-

-

Isolation:

-

Dry organic layer over MgSO4.[4]

-

Concentrate in vacuo. 2-MeTHF has a higher boiling point (80°C) than DCM, so a slightly higher bath temperature (45-50°C) is required.

-

Troubleshooting & Optimization

Managing Emulsions (The "Soap Scum" Effect)

When lipophilic amines are protonated, they become cationic surfactants. If your separation looks like milk, follow this workflow:

Figure 2: Sequential troubleshooting for breaking stable emulsions in amine workups.

Solvent Swap Table

Use this table to replace hazardous solvents in your current protocols.

| Current Solvent | Recommended Green Replacement | Adjustment Needed |

| DCM | 2-MeTHF | Increase rotovap temp; check solubility of highly crystalline amines. |

| THF | CPME | CPME is less water miscible (better workup); harder to remove (higher BP). |

| DMF/NMP | EtOAc + Co-solvent | Try EtOAc with small % of N-Butylpyrrolidinone (NBP) if polarity is needed. |

References

-

CHEM21 Solvent Selection Guide Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[5][6][7] Green Chemistry, 2016, 18, 288-296.[5] [Link]

-

Evaluation of Alternative Solvents in Amide Coupling MacMillan, D. S., et al. "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide."[8] Green Chemistry, 2013, 15, 596-600.[8][9] [Link]

-

Sanofi Solvent Selection Guide Prat, D., et al. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013, 17, 1517–1525. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. scispace.com [scispace.com]

- 3. Emulsification and stabilisation technologies used for the inclusion of lipophilic functional ingredients in food systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rtong.people.ust.hk [rtong.people.ust.hk]

- 5. chemistryforsustainability.org [chemistryforsustainability.org]

- 6. labcat.unb.br [labcat.unb.br]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Methyl(2,3,3-trimethylbutyl)amine in Heterocyclic Compound Synthesis

Part 1: Executive Summary & Strategic Rationale

In modern medicinal chemistry, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy drug candidates to those with higher fraction of sp3-hybridized carbons (

Unlike standard aliphatic amines (e.g., diethylamine, piperidine), this compound introduces a 2,3,3-trimethylbutyl moiety—a highly branched, lipophilic, and sterically demanding group containing a tert-butyl motif adjacent to a chiral center.

Key Functional Advantages:

-

Metabolic Shielding: The steric bulk of the tert-butyl group adjacent to the nitrogen center protects the resulting tertiary amine from metabolic N-dealkylation and N-oxidation by Cytochrome P450 enzymes.

-

Conformational Locking: When attached to a heterocyclic core (e.g., pyrimidine, purine), the bulky aliphatic tail restricts rotational freedom, potentially locking the molecule into a bioactive conformation (entropy penalty reduction upon binding).

-

Lipophilicity Modulation: It significantly increases logP without adding aromatic rings, improving blood-brain barrier (BBB) permeability for CNS targets.

This guide details the protocols for incorporating this hindered amine into heterocyclic scaffolds via Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Cross-Coupling .

Part 2: Technical Specifications & Compound Profile

| Property | Specification |

| Compound Name | Methyl(2,3,3-trimethylbutyl)amine |

| IUPAC Name | N,2,3,3-tetramethylbutan-1-amine |

| CAS Number | 1486700-20-2 (Free Base) / 1955554-63-8 (HCl Salt) |

| Molecular Formula | C8H19N |

| Molecular Weight | 129.24 g/mol |

| Chirality | Contains one chiral center at C2. Commercial supplies are typically racemic unless specified. |

| Steric Profile | High. Comparable to tert-octylamine but with a methyl-spacer ( |

| pKa (Calc) | ~10.5 (Typical for hindered secondary aliphatic amines) |

Part 3: Experimental Protocols

Protocol A: SNAr Functionalization of Chlorinated Heterocycles

Best for electron-deficient heterocycles (e.g., 2,4-dichloropyrimidine, cyanuric chloride).

Context: The steric hindrance of Methyl(2,3,3-trimethylbutyl)amine makes it a poor nucleophile compared to unhindered amines. Standard conditions (TEA/DCM, RT) often fail or result in low yields. This protocol utilizes elevated temperature and a polar aprotic solvent to drive the reaction.

Materials:

-

Substrate: 4,6-Dichloropyrimidine (1.0 equiv)

-

Nucleophile: Methyl(2,3,3-trimethylbutyl)amine HCl salt (1.2 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (3.0 equiv) -

Solvent: anhydrous

-Dimethylacetamide (DMAc) or DMSO.

Step-by-Step Methodology:

-

Preparation: In a dry pressure vial equipped with a magnetic stir bar, dissolve 4,6-dichloropyrimidine (1 mmol) in anhydrous DMAc (3 mL).

-

Amine Activation: Add Methyl(2,3,3-trimethylbutyl)amine HCl (1.2 mmol) followed by DIPEA (3.0 mmol). Note: If using the free base amine, reduce DIPEA to 1.5 mmol.

-

Reaction: Seal the vial and heat to 80–100 °C for 12–16 hours.

-

Critical Check: Monitor by LC-MS. The steric bulk may slow the reaction significantly. If conversion is <50% after 4 hours, increase temperature to 120 °C.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMAc. Wash organic layer with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will typically elute later than the starting chloride but earlier than bis-substituted byproducts.

Protocol B: Buchwald-Hartwig Amination (Pd-Catalyzed)

Best for unactivated aryl halides or when SNAr fails due to electronic deactivation.

Context: Coupling a sterically hindered secondary amine to an aryl halide is challenging due to the difficulty of the reductive elimination step. Specialized bulky phosphine ligands are required.

Materials:

-

Substrate: Aryl Bromide/Chloride (1.0 equiv)

-

Amine: Methyl(2,3,3-trimethylbutyl)amine (1.2 equiv)

-

Catalyst Source: Pd2(dba)3 (2 mol%) or Pd(OAc)2

-

Ligand: RuPhos or BrettPhos (4–6 mol%)

-

Rationale: These ligands create a spacious pocket around the Pd center, facilitating the coupling of bulky amines.

-

-

Base: NaOtBu (1.5 equiv) or Cs2CO3.

-

Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a reaction tube and cycle with Argon/Nitrogen 3 times.

-

Catalyst Pre-complexation (Optional but Recommended): Stir Pd source and Ligand in the solvent for 5 minutes at room temperature to form the active catalytic species.

-

Addition: Add the Aryl halide (1 mmol), Methyl(2,3,3-trimethylbutyl)amine (1.2 mmol), and Base (1.5 mmol) to the catalyst mixture.

-

Heating: Heat to 100 °C for 12 hours under Argon.

-

Filtration: Cool to RT, filter through a pad of Celite to remove palladium black and inorganic salts. Rinse with EtOAc.

-

Analysis: Analyze crude by 1H NMR. Look for the diagnostic doublet/multiplet of the

-Me group (typically

Part 4: Logical Pathway Visualization

The following diagram illustrates the decision matrix for selecting the synthesis route and the mechanistic flow for the Buchwald-Hartwig coupling with this specific hindered amine.

Caption: Decision tree for coupling Methyl(2,3,3-trimethylbutyl)amine to heterocyclic cores, highlighting critical optimization steps for steric management.

Part 5: Data Analysis & Expected Results

When analyzing the NMR of the coupled product, the 2,3,3-trimethylbutyl group presents a distinct signature useful for verification.

| Proton Environment | Approx. Chemical Shift ( | Multiplicity | Integration | Notes |

| N-CH3 | 2.90 – 3.30 | Singlet (or doublet if protonated) | 3H | Shift depends on heterocycle electronics. |

| N-CH2-CH | 3.10 – 3.50 | Multiplet (dd) | 2H | Diastereotopic protons due to adjacent chiral center. |

| CH-(CH3) | 1.60 – 1.80 | Multiplet | 1H | The chiral methine proton. |

| CH-(CH3) | 0.85 – 0.95 | Doublet | 3H | Methyl group on the chiral center. |

| C(CH3)3 | 0.80 – 0.90 | Singlet | 9H | The bulky tert-butyl tail (distinctive strong peak). |

Troubleshooting Note: If the tert-butyl singlet appears split or broadened, check for rotamers. The high steric bulk can slow rotation around the N-Aryl bond, creating atropisomers or distinct rotameric populations observable on the NMR timescale.

Part 6: References

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Retrieved from [Link] (Authoritative source for Ligand selection in hindered amine coupling).

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's guide to solving ADMET challenges. Journal of Medicinal Chemistry. Retrieved from [Link] (Contextualizes the use of lipophilic amines for BBB penetration and metabolic blocking).

Troubleshooting & Optimization

Technical Support Center: Separation of Methyl(2,3,3-trimethylbutyl)amine and its Isomers

Welcome to the technical support center for advanced amine separations. This guide is designed for researchers, scientists, and drug development professionals who are tackling the complex challenge of isolating Methyl(2,3,3-trimethylbutyl)amine from its various structural isomers. The separation of such closely related compounds, which share the same molecular formula (C₈H₁₉N) but differ in atomic arrangement, is a frequent bottleneck in synthesis, purification, and analytical workflows.

This document moves beyond simple protocols to provide a deeper understanding of the principles at play, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the separation of C8-alkylamine isomers.

Q1: Why is the separation of Methyl(2,3,3-trimethylbutyl)amine from its isomers so challenging?

A1: The difficulty stems from the fundamental physicochemical similarities between the isomers. Structural isomers often exhibit very close boiling points and polarities. For instance, tertiary amines like trimethylamine have lower boiling points than their primary or secondary isomers because they cannot engage in intermolecular hydrogen bonding.[1][2] However, among isomers of the same class (e.g., comparing two different secondary amines), properties like molecular branching become the dominant, yet subtle, differentiating factor. This similarity makes conventional separation techniques like simple distillation ineffective and requires more sophisticated methods like high-efficiency fractional distillation or chromatography.[3][4]

Q2: What are the primary strategies for separating structural amine isomers?

A2: There are three main strategies, often used in combination:

-

High-Efficiency Fractional Distillation: This technique is viable if the isomers have a sufficient, albeit small, difference in boiling points (typically >5-10°C for practical lab-scale separation). It relies on multiple successive vaporization-condensation cycles to enrich the vapor phase with the more volatile component.[5][6]

-

Chromatography (GC, HPLC, SFC): This is the most powerful and versatile approach. By exploiting subtle differences in how isomers interact with a stationary phase, chromatography can achieve baseline separation even for compounds with nearly identical properties. The choice between Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Supercritical Fluid Chromatography (SFC) depends on the volatility of the amines, the required scale (analytical vs. preparative), and available equipment.[7]

-

Chemical Derivatization: This indirect method involves reacting the amine mixture with a reagent to convert the isomers into new compounds (derivatives) with more distinct properties.[8][9][10] For example, derivatization can increase boiling point differences for GC analysis or add a UV-active or fluorescent tag for HPLC detection.[8][11] For chiral separations, a chiral derivatizing agent can be used to create diastereomers, which are separable on standard, non-chiral columns.[12]

Q3: My target molecule, Methyl(2,3,3-trimethylbutyl)amine, is chiral. How does this impact the separation strategy?